1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Overview
Description
1,5-Dioxaspiro[55]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is a complex organic compound known for its unique spiro structure This compound features a spiro[55]undecane core with two dioxane rings and is esterified with bis(1,2,2,6,6-pentamethyl-4-piperidinyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester typically involves the following steps:
Formation of the Spiro Core: The spiro[5.5]undecane core is synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or diol, under acidic or basic conditions.
Introduction of Dioxane Rings: The dioxane rings are introduced via a condensation reaction with formaldehyde or other aldehydes in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various esters, amides
Scientific Research Applications
1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester involves its interaction with molecular targets through its ester and spiro functionalities. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their stability and activity . The bis(1,2,2,6,6-pentamethyl-4-piperidinyl) groups provide steric hindrance, enhancing the compound’s stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid: Lacks the bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester groups, making it less stable and less versatile.
1,3-Dioxane-1,3-dithiane spiranes: Contain sulfur atoms in place of oxygen, leading to different chemical reactivity and stability.
Bis(1,3-oxathiane) spiranes: Feature both oxygen and sulfur atoms, offering unique stereochemical properties but differing in stability and reactivity compared to the target compound.
Uniqueness
1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester stands out due to its high stability, resistance to degradation, and versatility in various applications. The presence of bis(1,2,2,6,6-pentamethyl-4-piperidinyl) groups enhances its steric hindrance, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
110843-98-6 |
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Molecular Formula |
C31H54N2O6 |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 1,5-dioxaspiro[5.5]undecane-3,3-dicarboxylate |
InChI |
InChI=1S/C31H54N2O6/c1-26(2)16-22(17-27(3,4)32(26)9)38-24(34)30(20-36-31(37-21-30)14-12-11-13-15-31)25(35)39-23-18-28(5,6)33(10)29(7,8)19-23/h22-23H,11-21H2,1-10H3 |
InChI Key |
HBWIJRHOEJSLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)C2(COC3(CCCCC3)OC2)C(=O)OC4CC(N(C(C4)(C)C)C)(C)C)C |
Origin of Product |
United States |
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